![molecular formula C25H28N4O4 B7717517 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis pathway for “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide” involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.Molecular Structure Analysis
The molecular structure of “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide” is characterized by a pyrazoloquinoline core, which is a bicyclic heterocyclic compound composed of a pyrazole and a quinoline fragment .Chemical Reactions Analysis
The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Scientific Research Applications
Anticancer Potential
The synthesis and biological evaluation of pyrazolo[3,4-b]pyridines have revealed promising anticancer properties. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell cycle progression, inducing apoptosis, and inhibiting key enzymes involved in cancer cell survival .
Anti-inflammatory Activity
Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory effects. By modulating inflammatory pathways, they may be useful in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are exploring their potential as novel anti-inflammatory agents .
Antimicrobial Properties
Studies have investigated the antimicrobial activity of pyrazolo[3,4-b]pyridines against bacteria, fungi, and parasites. These compounds could serve as leads for developing new antibiotics or antifungal agents. Their mechanism of action involves disrupting essential cellular processes in pathogens .
Neuroprotective Effects
Pyrazolo[3,4-b]pyridines have shown promise in neuroprotection. Researchers have explored their ability to prevent neuronal damage, reduce oxidative stress, and enhance cognitive function. These compounds may have applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Ion-Selective Sensors
Functionalized pyrazolo[3,4-b]pyridines can act as ion-selective sensors. By modifying the substituents on the pyrazole ring, researchers have developed sensors capable of detecting specific metal ions (e.g., copper, zinc, or lead) with high selectivity and sensitivity .
Organic Light-Emitting Diodes (OLEDs)
Pyrazolo[3,4-b]pyridines have been investigated for their luminescent properties. Some derivatives exhibit fluorescence, making them potential candidates for OLEDs. Researchers are exploring their use as emissive materials in displays and lighting applications .
Future Directions
properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-6-7-10-29-24-18(12-16-9-8-15(2)11-19(16)26-24)23(28-29)27-25(30)17-13-20(31-3)22(33-5)21(14-17)32-4/h8-9,11-14H,6-7,10H2,1-5H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMLRSVCTRIRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-1-butyl-7-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3,4,5-trimethoxybenzamide |
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